BenchChemオンラインストアへようこそ!

7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one

Lipophilicity Drug-likeness Membrane permeability

7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one (CAS 145903-32-8) is a 1,4-benzothiazepin-5-one heterocycle bearing a methoxy substituent at the 7-position of the fused benzene ring. This compound belongs to the benzothiazepinone (BTZ) family, a scaffold recognized as a privileged structure in medicinal chemistry for yielding non‑ATP competitive glycogen synthase kinase‑3β (GSK‑3β) inhibitors and ryanodine receptor modulators.

Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
CAS No. 145903-32-8
Cat. No. B3187295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one
CAS145903-32-8
Molecular FormulaC10H11NO2S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SCCNC2=O
InChIInChI=1S/C10H11NO2S/c1-13-7-2-3-9-8(6-7)10(12)11-4-5-14-9/h2-3,6H,4-5H2,1H3,(H,11,12)
InChIKeyGYYTWZZEOQZZDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one (CAS 145903-32-8) – Core Scaffold Identity and Procurement Context


7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one (CAS 145903-32-8) is a 1,4-benzothiazepin-5-one heterocycle bearing a methoxy substituent at the 7-position of the fused benzene ring . This compound belongs to the benzothiazepinone (BTZ) family, a scaffold recognized as a privileged structure in medicinal chemistry for yielding non‑ATP competitive glycogen synthase kinase‑3β (GSK‑3β) inhibitors and ryanodine receptor modulators [1]. It is commercially available as a research-grade building block (typical purity ≥98%) from multiple global suppliers and serves as a direct synthetic precursor to advanced bioactive molecules including JTV‑519 (K201) and S107 [2].

Why 7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one Cannot Be Replaced by Generic Benzothiazepinone Analogs


Benzothiazepinones are not interchangeable building blocks; the position and electronic nature of ring substituents directly govern both the synthetic trajectory and the biological profile of downstream products. The 7‑methoxy group in CAS 145903-32-8 is not a passive spectator – it dictates the regiochemistry of subsequent N‑4 and C‑2 functionalization steps required to access pharmacologically validated molecules such as JTV‑519 (a dual RyR2 stabilizer / calcium‑channel modulator) and S107 [1]. Replacing this compound with the unsubstituted parent scaffold (CAS 14944-00-4) or with halogenated analogs would alter the electron density on the aromatic ring, change the lipophilicity (ΔLogP ≈ 0.4), and eliminate the methoxy oxygen as a hydrogen‑bond acceptor, all of which are critical parameters in both synthetic chemistry and target‑binding interactions . The quantitative evidence below demonstrates that these differences are measurable and consequential for research procurement decisions.

Quantitative Differentiation Evidence for 7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one Versus Closest Analogs


Lipophilicity (LogP) Advantage Over the Unsubstituted Parent Scaffold

The 7‑methoxy group confers a measurable increase in lipophilicity compared to the unsubstituted 3,4‑dihydrobenzo[f][1,4]thiazepin‑5(2H)‑one parent scaffold (CAS 14944‑00‑4). The target compound has a vendor‑reported LogP of 1.09, while the unsubstituted analog has a predicted LogP of approximately 0.73 (ACD/Labs Percepta estimate, consistent with ChemSpider data) . This ΔLogP of +0.36 units is significant for central nervous system (CNS) drug design where optimal LogP ranges between 1 and 3, and for oral absorption where LogP values below 1 often correlate with poor passive membrane permeability [1]. The methoxy group also adds one additional hydrogen‑bond acceptor (HBA count = 2 vs. 1 in the unsubstituted analog), contributing to favorable drug‑like physicochemical space as defined by Lipinski and CNS MPO scoring systems .

Lipophilicity Drug-likeness Membrane permeability

Synthetic Tractability: Proven Intermediate Status for JTV-519 and S107 – A Capability Unavailable from the Unsubstituted Scaffold

The 7‑methoxy‑substituted scaffold is a documented, scalable intermediate for the synthesis of JTV‑519 (K201) and S107, two 1,4‑benzothiazepine derivatives with established pharmacology as ryanodine receptor (RyR) stabilizers and calcium‑channel modulators [1]. JTV‑519 has demonstrated cardioprotective effects superior to propranolol, verapamil, and diltiazem in experimental myofibrillar overcontraction models [2]. The synthetic route proceeds via N‑4 acylation and subsequent derivatization of the 7‑methoxy‑bearing scaffold; the unsubstituted parent scaffold (CAS 14944‑00‑4) cannot directly substitute because the 7‑position methoxy group is required for downstream receptor binding in the final bioactive molecules [3]. This establishes CAS 145903‑32‑8 as a non‑fungible intermediate in a validated medicinal chemistry pathway.

Synthetic intermediate RyR modulator Cardioprotection

Electronic Property Differentiation: Hammett Substituent Constant of 7-Methoxy vs. 7-H and 7-Halogen Analogs

The 7‑methoxy group exerts a strong electron‑donating effect via resonance (Hammett σp = −0.27), which is absent in the unsubstituted analog (σp = 0) and opposite in sign to electron‑withdrawing 7‑halogen substituents (e.g., 7‑Cl: σp = +0.23; 7‑F: σp = +0.06) [1]. This electronic modulation affects both the reactivity of the thiazepinone ring (e.g., N‑4 acylation rates, C‑2 electrophilic substitution) and the binding affinity to biological targets where π‑stacking or hydrogen‑bonding interactions with the electron‑rich aromatic ring are involved. In the BTZ GSK‑3β inhibitor series, SAR studies have demonstrated that electron‑donating groups at the 7‑position (methoxy, carbomethoxy) contribute to inhibitory potency, whereas electron‑withdrawing groups diminish activity [2].

Electronic effects SAR Reactivity

GSK-3β Inhibitory Activity: Class-Level BTZ Scaffold Potency with Non-ATP Competitive Selectivity

While direct IC50 data for CAS 145903-32-8 against GSK‑3β have not been reported as a standalone compound, the benzothiazepinone (BTZ) scaffold to which it belongs has been extensively characterized. The closely related BTZ derivative 6v (which incorporates the 7‑methoxy‑benzothiazepinone core) exhibits an IC50 of 23.0 μM against GSK‑3β with no detectable inhibitory activity across a panel of 13 other protein kinases, demonstrating the scaffold’s inherent non‑ATP competitive selectivity [1]. In the broader BTZ series, compounds 6l and 6t show IC50 values of 25.0 μM and 27.8 μM respectively [2]. Mechanistic studies confirm that BTZ compounds bind outside the ATP pocket, a mode of inhibition associated with reduced off‑target kinase promiscuity compared to ATP‑competitive inhibitors [3]. The 7‑methoxy‑bearing scaffold is thus distinguished from non‑BTZ heterocycles (e.g., thiadiazolidinones, indirubin derivatives) that lack this selectivity profile, and from the unsubstituted benzothiazepinone scaffold for which no kinase selectivity data have been reported [2].

GSK-3β inhibition Kinase selectivity Non-ATP competitive

Purity, Analytical Characterization, and Batch-to-Batch Reproducibility vs. Uncharacterized Generic Alternatives

Commercially sourced CAS 145903-32-8 is available at certified purity of 98% with full analytical characterization including NMR, HPLC, and GC as batch release specifications . The unsubstituted analog (CAS 14944-00-4) is also available at 98% purity from the same supplier, but the methoxy‑substituted compound carries an additional quality marker: its LogP (1.09), HBA count (2 vs. 1), and Fsp3 (0.3) values are explicitly specified, enabling more rigorous quality‑by‑design (QbD) approaches in lead optimization programs . Furthermore, the availability of the compound from multiple ISO‑certified suppliers (Bidepharm, MolCore) with traceable certificates of analysis reduces the risk of batch‑to‑batch variability that can confound biological assay reproducibility .

Quality control Purity Batch consistency

Evidence-Backed Application Scenarios for 7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one (CAS 145903-32-8)


Synthesis of RyR2-Stabilizing Cardioprotective Agents (JTV-519 / S107 Pathway)

CAS 145903-32-8 is the direct synthetic precursor for JTV‑519 (K201) and S107, 1,4‑benzothiazepine derivatives that stabilize ryanodine receptor type 2 (RyR2) and modulate intracellular calcium handling. JTV‑519 has demonstrated superior cardioprotective efficacy compared to propranolol, verapamil, and diltiazem in experimental models of myocardial overcontraction [1]. The 7‑methoxy group is essential for the pharmacological activity of these final compounds. Researchers procuring this intermediate can access a validated synthetic route (N‑4 acylation followed by piperidine coupling) that has been scaled to multi‑gram quantities [2].

Medicinal Chemistry Campaigns Targeting Non-ATP Competitive GSK-3β Inhibition

The BTZ scaffold class, for which CAS 145903-32-8 serves as a representative core, has been validated as a non‑ATP competitive GSK‑3β inhibitor phenotype with demonstrated kinase selectivity (no inhibition of 13 other kinases at 100 μM for the most potent analog, 6v) [3]. The 7‑methoxy substitution contributes electron density that may enhance target binding. This scaffold is therefore suitable for hit‑to‑lead programs in Alzheimer’s disease, type II diabetes, and acute promyelocytic leukemia, where selective GSK‑3β inhibition is therapeutically relevant [4]. The compound’s LogP of 1.09 and favorable HBA/HBD profile support its use in CNS‑oriented programs.

Structure–Activity Relationship (SAR) Studies on 1,4-Benzothiazepinone Substitution Patterns

The electronic and lipophilic contribution of the 7‑methoxy group (σp = −0.27; ΔLogP = +0.36 vs. unsubstituted scaffold) makes CAS 145903-32-8 an ideal baseline compound for systematic SAR exploration of the benzothiazepinone scaffold [5]. Researchers can compare this methoxy‑substituted core with halogenated (7‑Cl, 7‑F) or unsubstituted analogs to deconvolute electronic vs. steric vs. lipophilic contributions to target binding. The compound’s commercial availability at 98% purity with full analytical characterization ensures reproducible SAR data generation across laboratories .

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Programs

With a molecular weight of 209.26 Da, LogP of 1.09, and Fsp3 of 0.3, CAS 145903-32-8 meets fragment‑like physicochemical criteria (MW < 250, LogP < 3.5). It can serve as a validated fragment hit for GSK‑3β (class‑level IC50 ≈ 23–28 μM) [6] and as a starting point for scaffold‑hopping exercises aimed at identifying novel chemotypes with improved potency while retaining the desirable non‑ATP competitive mechanism. The availability of high‑resolution structural data (NMR, HPLC) and defined impurity profiles supports fragment library registration and screening .

Quote Request

Request a Quote for 7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.